An In-Depth Technical Guide to the Fundamental Properties of 4-Fluorostyrene
An In-Depth Technical Guide to the Fundamental Properties of 4-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorostyrene (p-fluorostyrene) is a fluorinated aromatic monomer that serves as a versatile building block in organic synthesis and polymer chemistry. Its unique electronic properties, conferred by the presence of a fluorine atom on the phenyl ring, make it a valuable precursor for the synthesis of a wide range of materials, including specialty polymers, pharmaceuticals, and agrochemicals.[1][2][3] The fluorine substitution can enhance thermal stability, chemical resistance, and hydrophobicity in the resulting polymers.[4] This technical guide provides a comprehensive overview of the fundamental properties of 4-fluorostyrene, including its chemical and physical characteristics, spectral data, synthesis and purification protocols, polymerization behavior, and safety information.
Chemical and Physical Properties
4-Fluorostyrene is a colorless to very slightly yellow liquid that is insoluble in water but soluble in common organic solvents such as methanol, ether, and benzene.[3] It is a flammable liquid and should be handled with appropriate safety precautions.[5] To prevent polymerization during storage, it is typically supplied with an inhibitor, such as tert-butylcatechol.[4]
Table 1: Physical and Chemical Properties of 4-Fluorostyrene
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇F | [6] |
| Molecular Weight | 122.14 g/mol | [6] |
| CAS Number | 405-99-2 | [6] |
| Appearance | Colorless to very slightly yellow liquid | [3] |
| Melting Point | -35 °C | [3] |
| Boiling Point | 67 °C at 50 mmHg | [3][4] |
| Density | 1.024 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.514 | [3][4] |
| Flash Point | 35 °C (closed cup) | [4] |
| Solubility | Insoluble in water; Soluble in methanol, ether, benzene | [3] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Data
The structural identification of 4-fluorostyrene is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for 4-Fluorostyrene
| Spectroscopy | Data Highlights |
| ¹H NMR | Signals corresponding to vinyl and aromatic protons. |
| ¹³C NMR | Resonances for vinyl and aromatic carbons, with the fluorine-substituted carbon showing a characteristic C-F coupling. |
| ¹⁹F NMR | A single resonance characteristic of an aryl fluoride. |
| Infrared (IR) | Characteristic peaks for C=C stretching of the vinyl group and aromatic ring, and C-F stretching. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 122. |
Synthesis and Purification
4-Fluorostyrene can be synthesized through several routes, with the Wittig reaction being a common and effective method. This reaction involves the olefination of 4-fluorobenzaldehyde using a phosphorus ylide.
Experimental Protocol: Synthesis of 4-Fluorostyrene via the Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
4-Fluorobenzaldehyde
-
Anhydrous solvent (e.g., tetrahydrofuran (THF))
-
Reagents for work-up and purification (e.g., saturated ammonium chloride solution, organic solvents, drying agent, silica gel)
Methodology:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add one equivalent of a strong base (e.g., n-butyllithium solution). The formation of the ylide is indicated by a color change.
-
Reaction with Aldehyde: To the ylide solution at 0°C, add a solution of 4-fluorobenzaldehyde (1 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Purification
For high-purity 4-fluorostyrene, vacuum distillation is a common purification method.[6] It is crucial to perform the distillation at reduced pressure to avoid thermal polymerization of the monomer. The addition of a polymerization inhibitor, such as tert-butylcatechol, to the distillation flask is recommended.[4] For smaller scales or for the removal of non-volatile impurities, flash column chromatography on silica gel can also be employed.[7][8]
Polymerization of 4-Fluorostyrene
4-Fluorostyrene can be polymerized using various techniques, including free-radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and anionic polymerization. The choice of method depends on the desired polymer architecture, molecular weight, and polydispersity.
Free-Radical Polymerization
Conventional free-radical polymerization of 4-fluorostyrene can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[7][9][10] This method is straightforward but typically yields polymers with broad molecular weight distributions.
Experimental Protocol: Bulk Free-Radical Polymerization using AIBN
-
Preparation: Remove the inhibitor from 4-fluorostyrene by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk tube, combine the purified 4-fluorostyrene with AIBN (typically 0.1-1 mol% relative to the monomer).
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the tube with an inert gas and immerse it in a preheated oil bath (typically 60-80°C).
-
Termination and Isolation: After the desired time, terminate the polymerization by rapid cooling. Dissolve the resulting polymer in a suitable solvent (e.g., THF) and precipitate it into a non-solvent (e.g., methanol). The polymer is then collected by filtration and dried under vacuum.[9]
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[11] This method employs a chain transfer agent (CTA) to mediate the polymerization. For styrenic monomers like 4-fluorostyrene, dithiobenzoates and trithiocarbonates are effective CTAs.[12]
Experimental Protocol: RAFT Polymerization
-
Reagent Preparation: In a dry Schlenk flask, add the RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate), the initiator (e.g., AIBN), 4-fluorostyrene, and a solvent (e.g., anisole). The monomer-to-CTA ratio determines the target molecular weight.[12]
-
Degassing: Deoxygenate the reaction mixture using three freeze-pump-thaw cycles.
-
Polymerization: Backfill the flask with nitrogen and heat the mixture in an oil bath (e.g., at 70°C) for a specified time.[12]
-
Termination and Purification: Terminate the reaction by cooling and exposing it to air. Precipitate the polymer in a non-solvent like cold methanol, then filter and dry under vacuum.[12]
Anionic Polymerization
Anionic polymerization, often referred to as a "living" polymerization, can produce polymers with very narrow molecular weight distributions and allows for the synthesis of block copolymers. This technique requires stringent reaction conditions, including high-purity reagents and an inert atmosphere. Butyllithium is a common initiator for the anionic polymerization of styrene derivatives.[13][14]
Experimental Protocol: Anionic Polymerization
-
Purification: Rigorously purify the 4-fluorostyrene monomer and the solvent (e.g., THF or cyclohexane) to remove any protic impurities. This often involves distillation from drying agents under high vacuum.[13]
-
Reaction Setup: Assemble a flame-dried glass reactor under high vacuum or an inert atmosphere.
-
Initiation: Introduce the purified solvent into the reactor, followed by the initiator (e.g., sec-butyllithium). Then, add the purified 4-fluorostyrene monomer. The reaction is typically carried out at low temperatures (e.g., -78°C in THF) to control the polymerization rate.[14]
-
Termination: After the desired polymerization time, terminate the living polymer chains by adding a quenching agent, such as degassed methanol.
-
Isolation: Precipitate the polymer in a non-solvent, followed by filtration and drying.
Toxicology and Safety
4-Fluorostyrene is classified as a flammable liquid and vapor.[5] It may cause skin, eye, and respiratory irritation.[5] The toxicological properties of 4-fluorostyrene have not been fully investigated.[4] As with other styrenic monomers, inhalation of vapors and direct contact with the skin and eyes should be avoided. Ingestion may cause gastrointestinal irritation, and large amounts could lead to central nervous system depression.[4]
Table 3: GHS Hazard Information for 4-Fluorostyrene
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from PubChem.[6]
Handling and Storage:
-
Keep away from heat, sparks, and open flames.[4]
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[4]
-
Use with adequate ventilation and personal protective equipment (gloves, safety glasses, and, if necessary, a respirator).[4]
-
Ground and bond containers when transferring material to prevent static discharge.[4]
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek medical attention.[4]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the detailed biological activity, metabolic pathways, and interactions with signaling pathways of 4-fluorostyrene. For professionals in drug development, it is important to note that while fluorination is a common strategy to enhance metabolic stability and binding affinity of drug candidates, the specific effects of the 4-fluorostyrene moiety would need to be empirically determined for any new chemical entity. Standard in vitro cytotoxicity assays, metabolic stability studies, and target-based assays would be necessary to characterize its biological profile.
Conclusion
4-Fluorostyrene is a valuable monomer with a well-characterized set of chemical and physical properties. Its synthesis via the Wittig reaction and its polymerization through various controlled and conventional methods are well-established, providing access to a range of fluorinated polymers with tunable properties. While its fundamental chemical characteristics are well-documented, a significant gap exists in the understanding of its specific biological activities and toxicological profile. For researchers in materials science, the versatility of 4-fluorostyrene in polymer synthesis offers numerous opportunities for the development of advanced materials. For those in drug development, the 4-fluorostyrene scaffold may be of interest, but its biological effects must be thoroughly investigated on a case-by-case basis. Proper safety and handling procedures are essential when working with this flammable and irritant compound.
References
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- 2. 4-氟苯乙烯 99%, contains tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Fluorostyrene | 405-99-2 [chemicalbook.com]
- 4. 4-氟苯乙烯 99%, contains tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Fluorostyrene 99 , tert-butylcatechol inhibitor 405-99-2 [sigmaaldrich.com]
- 6. 4-Fluorostyrene | C8H7F | CID 67883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
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